molecular formula C19H19FN4O3S B2559241 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1903157-72-1

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2559241
CAS RN: 1903157-72-1
M. Wt: 402.44
InChI Key: AJPOJZORLPIOAM-UHFFFAOYSA-N
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Description

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3S and its molecular weight is 402.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

Antimicrobial Synthesis

A considerable body of research has been dedicated to synthesizing fluoroquinolone derivatives with enhanced antimicrobial properties. For instance, Patel and Patel (2010) conducted a study on fluoroquinolone-based 4-thiazolidinones, indicating the potential of such compounds for antifungal and antibacterial applications. The study provided insights into the synthesis process, starting from a lead molecule of chloro-cyclopropyl-fluoro-dihydroquinoline carboxylic acid, further reacting with thionyl chloride and hydrazine hydrate to afford various Schiff bases. These compounds exhibited significant antibacterial and antifungal activities, suggesting a promising avenue for developing new antimicrobial agents (Patel & Patel, 2010).

Structural and Photophysical Analysis

Luminescent Properties

Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, highlighting the potential of such compounds in developing fluorescent probes and understanding the photophysical behavior of fluoroquinolones. This study exemplifies the broader interest in the photophysical properties of fluoroquinolone derivatives, contributing to the understanding of their chemical behavior under light exposure (Gan et al., 2003).

Antipsychotic Potential

Heterocyclic Carboxamides

Research by Norman et al. (1996) on heterocyclic analogues of antipsychotic agents, specifically targeting the dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, indicates a broader therapeutic application of fluoroquinolone derivatives. This study underscores the potential of fluoroquinolone derivatives, or structurally related compounds, in the development of new antipsychotic medications, demonstrating a significant departure from their traditional use as antimicrobial agents (Norman et al., 1996).

properties

IUPAC Name

4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c20-12-3-4-16-15(10-12)17(25)24(19(27)22-16)13-5-7-23(8-6-13)18(26)21-11-14-2-1-9-28-14/h1-4,9-10,13H,5-8,11H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPOJZORLPIOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

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